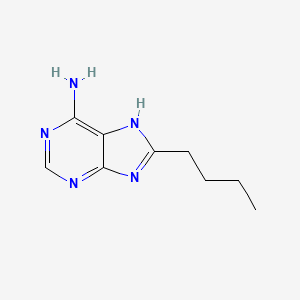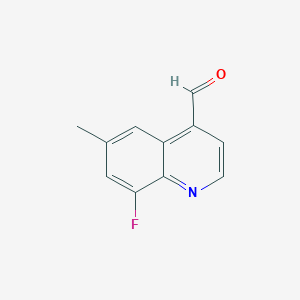
2-(Oxetan-3-yloxy)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxetan-3-yloxy)isonicotinic acid is a compound that combines the structural features of oxetane and isonicotinic acid. Oxetane is a four-membered ring containing one oxygen atom, known for its stability and reactivity in medicinal chemistry . Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)isonicotinic acid typically involves the formation of the oxetane ring followed by its attachment to the isonicotinic acid moiety. One common method for preparing oxetanes is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures . The oxetane ring can also be synthesized through intramolecular cyclization, such as epoxide ring opening and ring closing .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxetan-3-yloxy)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the oxetane ring .
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways.
Medicine: The stability and reactivity of the oxetane ring make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(Oxetan-3-yloxy)isonicotinic acid involves its interaction with molecular targets and pathways. The oxetane ring’s stability and reactivity allow it to participate in various biochemical processes, potentially leading to therapeutic effects . The specific molecular targets and pathways involved would depend on the compound’s application and the biological system in which it is used.
Comparación Con Compuestos Similares
2-(Oxetan-3-yloxy)isonicotinic acid can be compared to other similar compounds, such as:
Nicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 3-position.
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Oxetan-3-one: A simple oxetane derivative used as a building block in organic synthesis.
The uniqueness of this compound lies in its combination of the oxetane ring and isonicotinic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9NO4 |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
2-(oxetan-3-yloxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c11-9(12)6-1-2-10-8(3-6)14-7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12) |
Clave InChI |
WGFDUMYRZUEZRT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)OC2=NC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


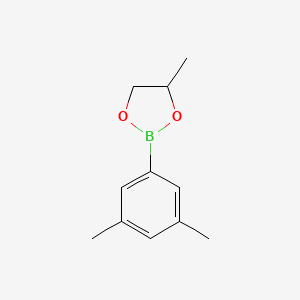
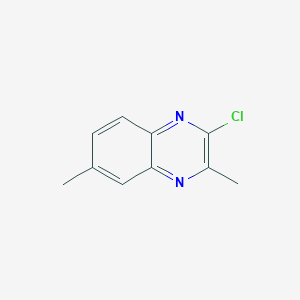


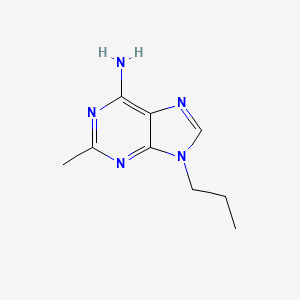

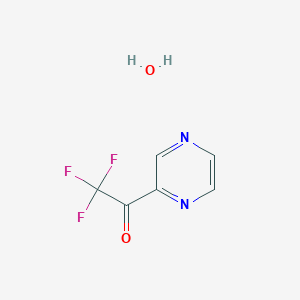
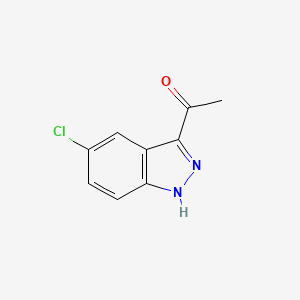

![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)
![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)
